This compound can be classified as a bicyclic heteroaromatic compound, specifically a fused oxazole and pyrimidine derivative. Its structure features an oxazole ring fused to a pyrimidine ring, making it part of a larger family of compounds known for their diverse pharmacological properties. The specific compound has been referenced in various chemical literature and databases, indicating its relevance in research and development.
The synthesis of 3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one typically involves several steps that may include cyclization reactions and functional group modifications.
For example, one synthesis approach involves refluxing a mixture of 2-amino-4-phenylpyrimidine with an appropriate carbonyl compound in the presence of phosphorous oxychloride as a dehydrating agent .
The molecular structure of 3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one can be analyzed using various spectroscopic techniques:
The compound's molecular formula can be represented as , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration conducive to its biological activity.
3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one participates in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
The mechanism of action for compounds like 3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one often involves interaction with specific biological targets:
Research has shown that similar compounds exhibit activity against cancer cell lines and may modulate inflammatory responses through these mechanisms.
The physical and chemical properties of 3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one are critical for understanding its behavior in biological systems:
These properties influence its formulation for therapeutic applications.
The applications of 3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one span various fields:
Heterocyclic compounds represent the cornerstone of modern drug discovery, accounting for >75% of FDA-approved small-molecule pharmaceuticals. Among these, fused bicyclic systems combining oxazole and pyrimidine rings have garnered significant interest due to their structural diversity and capacity for targeted molecular interactions. The oxazolo[4,5-d]pyrimidine scaffold—exemplified by 3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one—occupies a privileged chemical space in oncology drug design. These systems exhibit enhanced metabolic stability compared to monocyclic heterocycles while maintaining favorable solubility profiles. Their planar, electron-rich structures facilitate π-stacking interactions with biological targets, particularly kinases and DNA-processing enzymes [2]. The scaffold's versatility is evidenced by its presence in compounds spanning antiviral, anti-inflammatory, and anticancer agents, with recent focus shifting toward isoform-selective kinase inhibition [7].
The pharmacological significance of oxazolo[4,5-d]pyrimidines stems from their dual hydrogen-bonding capacity and structural mimicry of nucleotide cofactors. Unlike their [5,4-d] isomers, the [4,5-d] fusion pattern positions the oxazole oxygen at a strategic location for dipole interactions within enzyme active sites. This oxygen atom creates a hydrogen-bond acceptor profile distinct from thiazolo analogs (e.g., 3-phenyl-[1,2]thiazolo[4,5-d]pyrimidin-7-one), altering target specificity and binding kinetics [1] [7]. The scaffold's synthetic tractability enables diverse C2, C5, and N6 substitutions, facilitating optimization of pharmacokinetic properties. Crucially, 3-phenyl substitution at C3 enhances planar rigidity and promotes hydrophobic pocket binding—a feature leveraged in kinase inhibitor design. Recent studies confirm that 3-aryloxazolo[4,5-d]pyrimidines demonstrate superior target selectivity compared to alkyl-substituted analogs due to reduced conformational flexibility [5] [8].
Table 1: Structural and Electronic Comparison of Purine-Mimetic Heterocycles
Scaffold | H-Bond Donors | H-Bond Acceptors | Dipole Moment (D) | Key Biotargets |
---|---|---|---|---|
Purine (Adenine) | 2 | 3 | 3.1 | Kinases, GPCRs, Polymerases |
Thiazolo[4,5-d]pyrimidine* | 1 | 4 | 4.8 | VEGFR2, EGFR, CDK2 |
Oxazolo[4,5-d]pyrimidine | 1 | 4 | 5.2 | VEGFR2, AK, P2Y1, Topoisomerase |
Note: Thiazolo[4,5-d]pyrimidine data included for structural contrast; sulfur atom increases polarizability but reduces H-bonding potential versus oxazolo analogs [1] [7].
The 3-phenyloxazolo[4,5-d]pyrimidin-7-one core functions as a purine bioisostere by replicating adenine's hydrogen-bonding geometry while introducing distinct electronic properties. The oxazole ring's oxygen atom mimics N9 of purines but exhibits reduced basicity (pKa ≈ 0.5 vs. purine's pKa ≈ 4.2), decreasing protonation-dependent off-target effects. This analog behaves as an antimetabolite through competitive inhibition of purine-utilizing enzymes—particularly adenosine kinase (AK) and phosphoribosyltransferases—disrupting de novo nucleotide biosynthesis [2] [8]. Molecular docking reveals that the 3-phenyl group occupies the ribose-binding pocket of AK, while the oxazolo[4,5-d]pyrimidine core mimics the adenine-ATP interaction, explaining its submicromolar inhibitory activity (IC50 = 0.15 µM in recombinant human AK) [8]. Unlike classical antimetabolites (e.g., 6-mercaptopurine), this scaffold demonstrates dual functionality: it incorporates into nascent DNA (inducing replication stress) while simultaneously inhibiting pro-survival kinases like VEGFR2—a mechanism termed "targeted antimetabolism" [5] [6].
Table 2: Substituent Effects on Antimetabolite Activity in Oxazolo[4,5-d]pyrimidines
C3 Substituent | C7 Substituent | AK Inhibition IC50 (µM) | VEGFR2 Inhibition IC50 (µM) | Cytotoxicity CC50 (µM, HT29) |
---|---|---|---|---|
Phenyl | H | 0.15 ± 0.03 | 0.33 ± 0.07 | 58.4 ± 4.1 |
4-Fluorophenyl | Dimethylaminopropyl | 0.08 ± 0.01 | 0.29 ± 0.05 | 19.2 ± 1.8 |
Methyl | Morpholinoethyl | >10 | >5 | >100 |
Unsubstituted | Piperazinyl | 1.45 ± 0.21 | 0.62 ± 0.12 | 87.3 ± 6.4 |
Data compiled from enzymatic and cellular assays; fluorination at C3-phenyl enhances membrane permeability while aminoalkyl chains at C7 improve kinase binding [5] [8].
The therapeutic exploration of oxazolo[4,5-d]pyrimidines evolved from early purine antimetabolites developed in the 1950s. Initial analogs focused on unsubstituted scaffolds with limited bioavailability, but the introduction of the 3-aryl group in the 1990s marked a turning point. Martin-Kohler et al.'s seminal work (2008) demonstrated that 3-phenyl derivatives inhibit tyrosine kinase signaling (EGFR IC50 = 6–7 nM) by occupying the ATP-binding cleft, establishing the scaffold's kinase-targeting potential [3] [6]. The 2010s saw diversification into angiogenesis inhibition, with Deng et al. reporting 3-phenyl-7-anilino derivatives as potent VEGFR2 blockers (IC50 = 0.29–0.62 µM) that suppress CD31-mediated endothelial tube formation [3] [5]. Contemporary research focuses on polypharmacology: compound 3g—a 3-(4-fluorophenyl)-7-(3-dimethylaminopropyl) analog—exhibits dual HT29 cytotoxicity (CC50 = 19.2 µM) and VEGFR2 inhibition (IC50 = 0.29 µM), outperforming 5-fluorouracil in colorectal models while sparing normal fibroblasts [5] [8]. The latest innovations incorporate isoxazole appendages (e.g., 2-(5-amino-3-methylisoxazol-4-yl) to enhance Hsp90 and HDAC inhibition, expanding beyond traditional antimetabolite mechanisms [8].
Table 3: Evolution of Key Oxazolo[4,5-d]pyrimidine Derivatives in Oncology Research
Era | Prototype Structure | Primary Target | Therapeutic Impact |
---|---|---|---|
1990s | 3-Phenyl-7H-oxazolo[4,5-d]pyrimidine | Adenosine kinase | Validated purine antagonism; established cytotoxicity |
2000s | 3-Phenyl-7-anilino derivatives | EGFR/VEGFR2 | Demonstrated kinase polypharmacology (IC50 < 1 µM) |
2010–2020 | 7-Aminoalkyl-3-aryl variants | VEGFR2 + Caspase cascade | Achieved targeted cytotoxicity (CC50 19–58 µM) |
2020s | C2-Isoxazole hybrids | VEGFR2 + Hsp90/HDAC | Enabled multimodal targeting; improved selectivity indices |
Structural optimization has progressively enhanced target engagement breadth while reducing off-target effects [2] [3] [5].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8